molecular formula C7H4F4O B1297691 4-Fluoro-3-(trifluoromethyl)phenol CAS No. 61721-07-1

4-Fluoro-3-(trifluoromethyl)phenol

Cat. No. B1297691
CAS RN: 61721-07-1
M. Wt: 180.1 g/mol
InChI Key: DHPCRFYUUWAGAH-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethyl)phenol, also known as 2-Fluoro-5-hydroxybenzotrifluoride or α,α,α,4-Tetrafluoro-m-cresol, is an organic compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-3-(trifluoromethyl)phenol is C7H4F4O . The molecular weight is 180.10 .


Physical And Chemical Properties Analysis

4-Fluoro-3-(trifluoromethyl)phenol has a density of 1.4±0.1 g/cm³, a boiling point of 206.6±35.0 °C at 760 mmHg, and a flash point of 78.7±25.9 °C . It has a molar refractivity of 33.1±0.3 cm³ .

Scientific Research Applications

1. Agrochemical Industry

  • Summary of Application : 4-Fluoro-3-(trifluoromethyl)phenol is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical ingredients . The major use of these derivatives is in the protection of crops from pests .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

2. Pharmaceutical Industry

  • Summary of Application : Trifluoromethylpyridines, which can be synthesized using 4-Fluoro-3-(trifluoromethyl)phenol, are also used in the pharmaceutical and veterinary industries .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

3. Water Quality Monitoring

  • Summary of Application : 4-Fluoro-3-(trifluoromethyl)phenol was identified as the malodorous compound in a pollution incident in the water supply in Catalonia, Spain .
  • Methods of Application : Closed-loop stripping analysis combined with sensory gas chromatography and gas chromatography mass spectrometry detection were used to study the problem .
  • Results or Outcomes : Concentration levels of this compound were up to 17,000 ng/L in groundwater and up to 600 ng/L in distributed water .

4. Antiglaucoma Agent Production

  • Summary of Application : 4-Fluoro-3-(trifluoromethyl)phenol was used in the preparation of travoprost, an antiglaucoma agent .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

5. Synthesis of Trifluoromethylpyridines

  • Summary of Application : 4-Fluoro-3-(trifluoromethyl)phenol is used in the synthesis of trifluoromethylpyridines . These compounds have superior pest control properties when compared to traditional phenyl-containing insecticides .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

6. Synthesis of Trifluoromethyl Ethers

  • Summary of Application : 4-Fluoro-3-(trifluoromethyl)phenol can be used in the synthesis of trifluoromethyl ethers .
  • Methods of Application : This procedure is applicable to the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

7. Synthesis of 4-Fluoro-3-(trifluoromethyl)phenyl Isocyanate

  • Summary of Application : 4-Fluoro-3-(trifluoromethyl)phenol can be used in the synthesis of 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

8. FDA-Approved Trifluoromethyl Group-Containing Drugs

  • Summary of Application : 4-Fluoro-3-(trifluoromethyl)phenol can be used in the synthesis of FDA-approved trifluoromethyl group-containing drugs .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .

Safety And Hazards

4-Fluoro-3-(trifluoromethyl)phenol is a combustible liquid and may be corrosive to metals . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-fluoro-3-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPCRFYUUWAGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345096
Record name 4-Fluoro-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(trifluoromethyl)phenol

CAS RN

61721-07-1
Record name 4-Fluoro-3-(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61721-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61721-07-1
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

70 g (0.39 mol) of 4-fluoro-3-trifluoromethylaniline, prepared according to G.C. Finger and colleagues, Journal of Med. Chem., 7, (1964), 572, are added a little at a time, while stirring, to 500 ml of a 2.5 N solution of sulphuric acid heated to a temperature of 65° C. The solution obtained is cooled to 0° C and 27 g of sodium nitrite dissolved in 45 ml of water are added whilst continuing the stirring and ensuring that the temperature does not exceed +5° C. After the end of the addition, the mixture is stirred for a further hour, during which it becomes perfectly clear. Thereafter, whilst carrying out a steam distillation, the cold solution of the diazonium salt is introduced dropwise into a mixture of 56g of copper sulphate, 21 g of urea, 70 ml of water and 2 ml of concentrated sulphuric acid. The speed of addition is regulated so that the phenol formed is immediately carried away. The distillate is cooled and is extracted repeatedly with ether. The ether solutions are combined and dried, the solvent is driven off and the residue is rectified. 37 g (yield: 52%) of 4-fluoro-3-trifluoromethyl-phenol, distilling at 84° C under 15 mm, are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
YJ Kim, M Seo, SY Kim - Journal of Polymer Science Part A …, 2010 - Wiley Online Library
Well‐defined trifluoromethylated poly(phenylene oxide)s were synthesized via nucleophilic aromatic substitution (S N Ar) reaction by a chain‐growth polymerization manner. …
Number of citations: 25 onlinelibrary.wiley.com
가두연, 김상율 - 한국고분자학회학술대회연구논문초록집, 2009 - cheric.org
… The SWNT-initiator system was found to be effective in chain-growth condensation polymerization of 4-fluoro-3-trifluoromethyl phenol salt, yielding poly(phenylen oxide) (PPO) …
Number of citations: 2 www.cheric.org
B Xiong, S Xu, W Xu, Y Liu, L Zhang… - Organic Chemistry …, 2022 - pubs.rsc.org
A simple and efficient method for the silver-catalyzed regioselective 1,6-hydroarylation of para-quinone methides (p-QMs) with anilines and phenols has been established. Without the …
Number of citations: 6 pubs.rsc.org
C Ye, Z Zhang, W Liu - Synthetic communications, 2002 - Taylor & Francis
… In addition, some other types compounds containing hydroxyl group such as methyl salicylic ester, 4-fluoro-3-trifluoromethyl phenol, 2-naphthalenol also can easily react with N 3 P 3 Cl …
Number of citations: 28 www.tandfonline.com
D Colombo, A Albergati, EE Ferrandi… - European Journal of …, 2022 - Wiley Online Library
The combination of a biocatalytic asymmetric C=C reduction with a simple sequence of chemical transformations was implemented in a new chemoenzymatic synthesis of various …

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